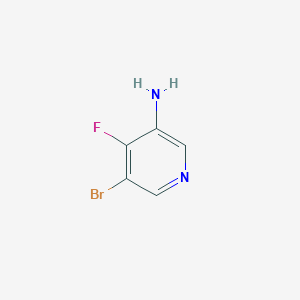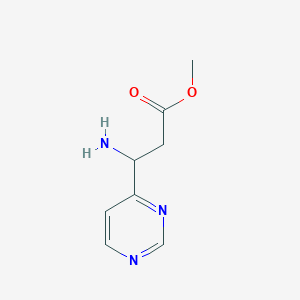![molecular formula C10H13ClF2O2S B13623192 8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride](/img/structure/B13623192.png)
8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonylchloride is a complex organic compound characterized by its unique dispiro structure and the presence of fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonylchloride typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the dispiro structure and the introduction of fluorine atoms. Common reagents used in the synthesis include fluorinating agents and sulfonyl chloride derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates and hazardous reagents.
化学反応の分析
Types of Reactions
8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Addition Reactions: The presence of reactive sites allows for addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, alcohols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acids.
科学的研究の応用
8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonylchloride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.
Medicinal Chemistry: The compound’s unique structure and reactivity make it a candidate for drug discovery and development, particularly in designing molecules with specific biological activities.
Material Science: Its incorporation into polymers and other materials can impart unique properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of 8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonylchloride involves its interaction with molecular targets through its reactive functional groups. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atoms may also influence the compound’s reactivity and stability, contributing to its overall biological activity.
類似化合物との比較
Similar Compounds
- 8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid : This compound shares the dispiro structure and fluorine atoms but differs in the functional group, which is a carboxylic acid instead of a sulfonyl chloride .
- 2-amino-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid hydrochloride : Another similar compound with an amino group and a carboxylic acid, highlighting the versatility of the dispiro structure .
Uniqueness
8,8-Difluorodispiro[3.1.3{6}.1{4}]decane-2-sulfonylchloride is unique due to its combination of the dispiro structure, fluorine atoms, and the reactive sulfonyl chloride group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C10H13ClF2O2S |
|---|---|
分子量 |
270.72 g/mol |
IUPAC名 |
8,8-difluorodispiro[3.1.36.14]decane-2-sulfonyl chloride |
InChI |
InChI=1S/C10H13ClF2O2S/c11-16(14,15)7-1-8(2-7)3-9(4-8)5-10(12,13)6-9/h7H,1-6H2 |
InChIキー |
UQYATJBROLUTSJ-UHFFFAOYSA-N |
正規SMILES |
C1C(CC12CC3(C2)CC(C3)(F)F)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


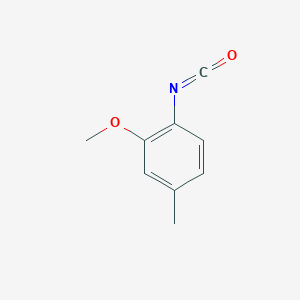

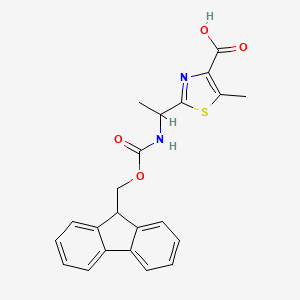


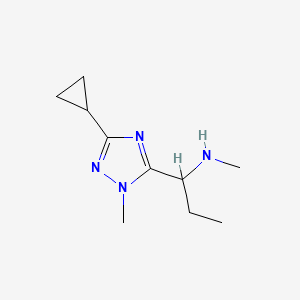

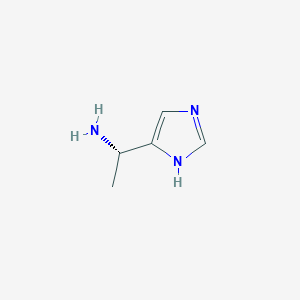
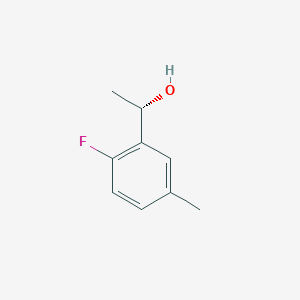
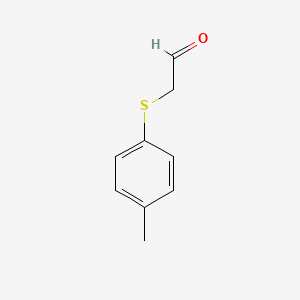
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13623179.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13623185.png)
